molecular formula C10H19F3N2O2 B2449022 tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate CAS No. 1504371-08-7

tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate

Cat. No.: B2449022
CAS No.: 1504371-08-7
M. Wt: 256.269
InChI Key: NMIIAKUJJLLUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to an amino group substituted with a trifluoroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the amino and carbamate groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.

    Hydrolysis: Amine and carbon dioxide.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation .

Comparison with Similar Compounds

  • tert-butyl N-(3-bromopropyl)carbamate
  • tert-butyl N-(3-hydroxypropyl)carbamate
  • tert-butyl N-(3-aminopropyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate is unique due to the presence of the trifluoroethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications[10][10].

Biological Activity

Tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${18}$F${3}$N${2}$O$_{2}$ with a molecular weight of approximately 292.28 g/mol. The compound features a tert-butyl group and a trifluoroethyl moiety , which contribute to its lipophilicity and metabolic stability.

The presence of the trifluoroethyl group enhances the compound's interaction with biological targets, potentially improving its pharmacokinetic properties. Compounds with similar structures have been shown to exhibit various biological activities, including:

  • Enzyme Inhibition: The trifluoroethyl group can enhance binding affinity to enzymes, influencing their catalytic activity. For instance, related compounds have demonstrated slow-binding inhibition characteristics on acetylcholinesterase (AChE), leading to prolonged pharmacological effects .
  • Drug Design: This compound is utilized in the design of new drug candidates aimed at modifying pharmacokinetic properties or reducing toxicity. Its ability to introduce fluoroalkyl groups can improve metabolic stability and membrane permeability.

In Vitro and In Vivo Studies

Research indicates that modifications using this compound have resulted in drug candidates with enhanced efficacy and safety profiles. In vitro studies have shown improved cellular uptake and reduced cytotoxicity compared to non-fluorinated analogs .

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

  • Synthesis of Drug Candidates: It acts as a precursor in synthesizing various pharmacologically active molecules. Its unique structure allows for the introduction of functional groups that can significantly alter the biological properties of the resulting compounds.
  • Biocompatibility Enhancement: The compound has been explored for developing biocompatible materials for applications in biomedical engineering, such as scaffolds for tissue engineering or coatings for medical implants.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamateC${7}$H${12}$F${3}$N${O}_{3}$Hydroxyl group enhances solubility
Tert-butyl 3-Aminopropyl(methyl) carbamateC${9}$H${20}$N${2}$O${2}$Contains an additional methyl group
Tert-butyl N-(morpholin-2-ylmethyl) carbamateC${10}$H${20}$N${2}$O${3}$Morpholine ring increases cyclic stability

The comparative analysis highlights how this compound stands out due to its trifluoroethyl group, which may enhance biological activity compared to other carbamate derivatives.

Case Studies

  • Fluorinated Drug Candidates: A study involving fluorinated compounds similar to this compound showed that the introduction of trifluoromethyl groups significantly increased potency against various biological targets .
  • Tissue Engineering Applications: Research demonstrated that materials modified with this compound exhibited improved cell adhesion and growth in vitro, indicating its potential use in developing scaffolds for tissue engineering.

Properties

IUPAC Name

tert-butyl N-[3-(2,2,2-trifluoroethylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-14-7-10(11,12)13/h14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIIAKUJJLLUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.